4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Cross-coupling Palladium catalysis Aryl halide reactivity

Researchers requiring regiospecific 4-bromo-2-methyl indanone for ansa-metallocene synthesis face limited high-purity supply. This compound delivers >98% GC purity, ensuring reliable rac/meso ratios. • C-Br bond enables efficient oxidative addition for Suzuki, Buchwald-Hartwig, Sonogashira couplings at moderate temperatures. • 2-Methyl group imposes stereochemical constraint critical for diastereoselectivity in ligand synthesis. • Consistent >98% purity reduces pre-use purification, accelerating kilo-lab scale-up.

Molecular Formula C10H9BrO
Molecular Weight 225.08 g/mol
CAS No. 174702-59-1
Cat. No. B169542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
CAS174702-59-1
Molecular FormulaC10H9BrO
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESCC1CC2=C(C1=O)C=CC=C2Br
InChIInChI=1S/C10H9BrO/c1-6-5-8-7(10(6)12)3-2-4-9(8)11/h2-4,6H,5H2,1H3
InChIKeyAHMJTIYXKJRVFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-methyl-1-indanone Baseline Overview


4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one (CAS 174702-59-1) is a brominated indanone derivative with the molecular formula C₁₀H₉BrO and a molecular weight of 225.08 g/mol [1]. The compound features a bromine atom at the 4-position and a methyl substituent at the 2-position of the indanone ring system. It is a solid at ambient temperature (melting point 27 °C) and is commercially available at purities ≥95% (typically >98% by GC) . The compound functions primarily as a synthetic intermediate, with documented applications as a building block for metallocene catalyst ligands in olefin polymerization and as a versatile aryl bromide handle for cross-coupling reactions .

4-Bromo-2-methyl-1-indanone Analog Substitution Limitations


Substituting 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-one with a closely related indanone—such as the 4-chloro, 5-bromo, or des-methyl analogs—alters both steric and electronic parameters critical to downstream reactivity. The bromine atom at position 4 provides a specific oxidative addition rate for palladium-catalyzed cross-coupling that differs measurably from the 4-chloro analog, while the 2-methyl group imposes a stereochemical constraint that influences diastereoselectivity in subsequent transformations [1]. In the specific context of ansa-metallocene catalyst synthesis, the 2-methyl substituent on the indenyl ligand derived from this ketone directly affects rac/meso isomer ratios and polymer microstructure, making regioisomeric bromo-methyl-indanones non-interchangeable [2].

4-Bromo-2-methyl-1-indanone Comparator Evidence


C–Br vs C–Cl Oxidative Addition Reactivity

The aryl bromide in 4-bromo-2-methyl-1-indanone undergoes oxidative addition to Pd(0) with a barrier approximately 8–12 kcal/mol lower than the corresponding aryl chloride in 4-chloro-2-methyl-1-indanone, based on class-level C–Br (BDE ~84 kcal/mol) vs C–Cl (BDE ~95 kcal/mol) bond dissociation energies [1]. This enables mild-condition Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings without requiring specialized electron-rich phosphine ligands that are mandatory for the 4-chloro analog.

Cross-coupling Palladium catalysis Aryl halide reactivity

2-Methyl Impact on Diastereoselectivity

In the synthesis of sulfur-bridged ansa-zirconocene dichlorides, the 2-methyl substituent on the indenyl ligand (derived from reduction of 4-bromo-2-methyl-1-indanone) directs formation of the racemic isomer with a rac/meso ratio of approximately 1.5:1, whereas the des-methyl analog (4-bromo-1-indanone) yields a rac/meso ratio closer to 1:1 [1]. The rac isomer is the active species for isotactic polypropylene production.

Metallocene catalysts Zirconocene dichlorides Diastereoselectivity

4-Bromo vs 5-Bromo Steric Accessibility in Cross-Coupling

The bromine at position 4 of 4-bromo-2-methyl-1-indanone is situated peri to the carbonyl group but in a less sterically congested environment than the 5-position of 5-bromo-2-methyl-1-indanone, where the bromine is flanked by two adjacent aromatic C–H bonds. Molecular modeling (DFT) indicates a %V_bur (percent buried volume) of approximately 32% for the 4-Br position vs ~38% for the 5-Br position when using a Pd(PPh₃)₂ probe [1]. This steric difference translates to faster transmetalation rates in Suzuki coupling for the 4-isomer.

Regioselectivity Steric hindrance Palladium catalysis

Commercial Purity Benchmarking vs Analogs

4-Bromo-2-methyl-1-indanone is routinely supplied at >98.0% purity by GC from major vendors (TCI, Aladdin), with a melting point of 27 °C and boiling point of 131–134 °C at 2 Torr . The 4-chloro analog (CAS 245653-50-3) is typically offered at 97% purity and the 5-bromo isomer (CAS 104107-22-4) has fewer certified suppliers, often with purity ≥95% only . This purity differential can impact reproducibility in catalytic applications sensitive to trace impurities.

Quality control Purity specification Procurement

4-Bromo-2-methyl-1-indanone Key Applications


Ansa-Zirconocene Olefin Polymerization Catalysts

The compound serves as the key ketone intermediate for preparing 2-methyl-4-bromo-1H-indene, which upon lithiation and sulfur-bridging yields bis(2-methylindenyl) sulfur-bridged zirconocene dichlorides. These catalysts produce isotactic polypropylene with higher rac/meso ratios relative to des-methyl analogs, directly attributable to the 2-methyl group originating from the starting indanone [1]. This application is validated by ExxonMobil patent literature (US 7763562 B2, WO-2019048561-A1).

C–Br Cross-Coupling for Scaffold Diversification

The 4-bromo substituent enables Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira coupling reactions under standard conditions without requiring specialized ligands. The lower C–Br bond dissociation energy (~84 kcal/mol) relative to C–Cl (~95 kcal/mol) ensures efficient oxidative addition at ambient to moderate temperatures, making this compound a preferred building block for fragment-based drug discovery libraries where rapid analog generation is critical [2].

Regioselective Synthesis of 4,7-Disubstituted Indanones

The bromine at position 4, in combination with the 2-methyl group, provides a unique steric and electronic environment that allows selective functionalization at position 7 via directed ortho-metalation or electrophilic aromatic substitution. The 4-bromo-2-methyl substitution pattern is distinct from 5-bromo or 6-bromo isomers, which direct substitution to different positions. This regiochemical control is exploited in the synthesis of bioactive indanone-containing molecules [3].

Preclinical and Process Chemistry Scale-Up

With a commercially available purity consistently exceeding 98% by GC, and well-defined physical properties (mp 27°C, bp 131–134°C/2 mmHg), this compound is suited for kilo-lab and pilot-plant scale operations where impurity profiles must be tightly controlled. Its higher purity specification relative to the 4-chloro and 5-bromo analogs reduces the need for pre-use purification, accelerating development timelines .

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